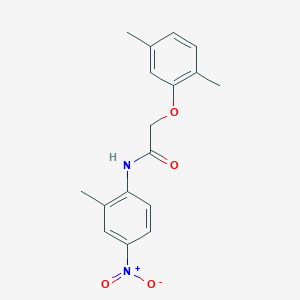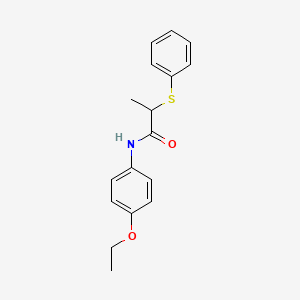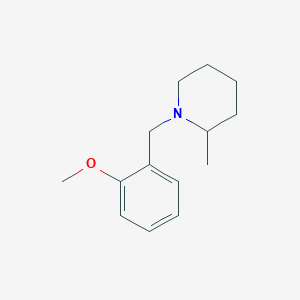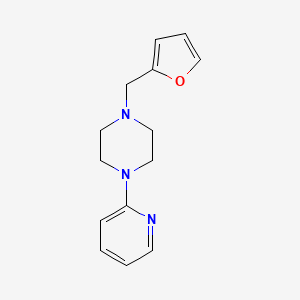![molecular formula C12H13F6N3O2 B4972079 ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B4972079.png)
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE is a fluorinated organic compound known for its unique chemical properties and applications in various scientific fields. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE typically involves the reaction of hexafluoroisopropanol with an appropriate amine derivative, followed by carbamation. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE has numerous applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.
Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
The mechanism by which ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used in organic synthesis and as a solvent.
Ethyl 2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethylcarbamate: Another fluorinated carbamate with comparable applications.
Uniqueness
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE stands out due to its specific combination of fluorine atoms and the pyridine ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise biochemical interactions .
Propriétés
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O2/c1-3-23-9(22)21-10(11(13,14)15,12(16,17)18)20-8-5-4-7(2)6-19-8/h4-6H,3H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGMQGIUJYSCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)

![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)

![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)

![5-cyano-2-methyl-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B4972073.png)
![N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE](/img/structure/B4972074.png)
![2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene](/img/structure/B4972086.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
